molecular formula C18H17N5O2 B2390704 4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 887463-74-3

4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2390704
CAS No.: 887463-74-3
M. Wt: 335.367
InChI Key: WRBXMMKOXNTWKW-UHFFFAOYSA-N
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Description

4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild reaction conditions, often catalyzed by nickel . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione stands out due to its unique structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

4,7-dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-4-10-21-16(24)14-15(20(3)18(21)25)19-17-22(14)11-12(2)23(17)13-8-6-5-7-9-13/h4-9,11H,1,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBXMMKOXNTWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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